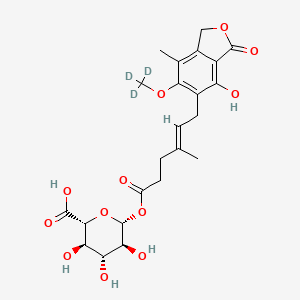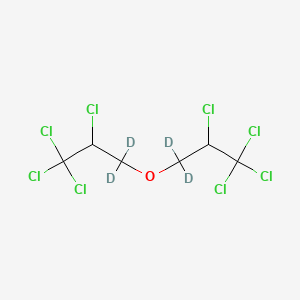
Bis(2,3,3,3-tetrachloropropyl) Ether-d4; 2,3,3,3,2',3',3',3'-Octachlorodipropyl Ether-d4; Octachloro-di-n-propyl Ether-d4; Octachlorodipropyl Ether-d4; SV2-d4; S 421-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S 421-d4 is a deuterium-labeled version of the compound S 421. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . The molecular formula of S 421-d4 is C₆H₂D₄Cl₈O, and it has a molecular weight of 381.76 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S 421-d4 involves the incorporation of deuterium into the parent compound S 421. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but a common method includes the use of deuterated chloroform (CDCl₃) as a solvent and deuterated reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of S 421-d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: S 421-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: S 421-d4 can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Aplicaciones Científicas De Investigación
S 421-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential to improve the pharmacokinetic profiles of drugs by reducing metabolic degradation.
Industry: Utilized in the development of stable isotope-labeled standards for analytical chemistry
Mecanismo De Acción
The mechanism of action of S 421-d4 involves its incorporation into drug molecules, where the deuterium atoms replace hydrogen atoms. This substitution can lead to changes in the pharmacokinetic and metabolic profiles of the drug. Deuterium forms stronger bonds with carbon compared to hydrogen, which can result in slower metabolic degradation and longer half-life of the drug . The molecular targets and pathways involved depend on the specific drug molecule into which S 421-d4 is incorporated.
Comparación Con Compuestos Similares
S 421: The non-deuterated parent compound.
Deuterated analogs of other drugs: Compounds where deuterium is incorporated into different drug molecules.
Comparison: S 421-d4 is unique due to its deuterium labeling, which imparts distinct pharmacokinetic properties compared to its non-deuterated counterpart, S 421. The incorporation of deuterium can lead to reduced metabolic degradation and improved stability, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C6H6Cl8O |
|---|---|
Peso molecular |
381.7 g/mol |
Nombre IUPAC |
1,1,1,2-tetrachloro-3,3-dideuterio-3-(2,3,3,3-tetrachloro-1,1-dideuteriopropoxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2/i1D2,2D2 |
Clave InChI |
LNJXZKBHJZAIKQ-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C(C(Cl)(Cl)Cl)Cl)OC([2H])([2H])C(C(Cl)(Cl)Cl)Cl |
SMILES canónico |
C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


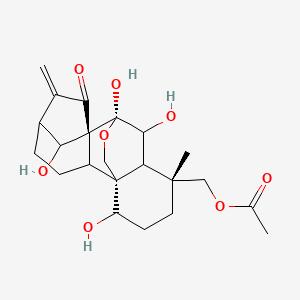
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
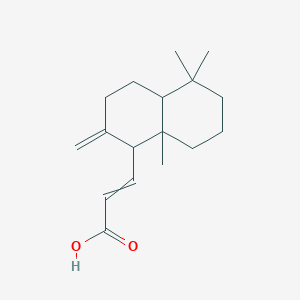
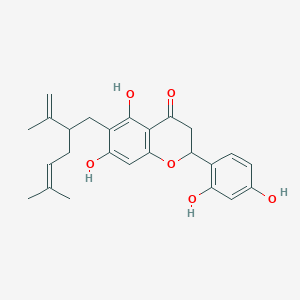
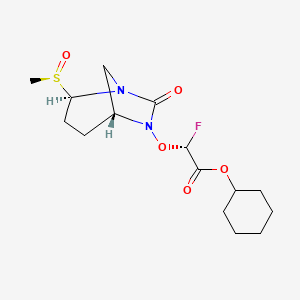




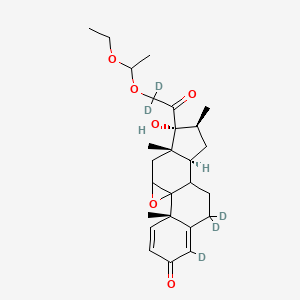
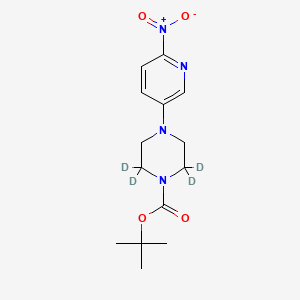
![Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12428701.png)

